molecular formula C14H14N4O2S B2953088 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide CAS No. 1235664-69-3

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2953088
CAS No.: 1235664-69-3
M. Wt: 302.35
InChI Key: NPWBADLNPOPWRV-UHFFFAOYSA-N
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Description

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring:

  • A 3,5-dimethylpyrazole moiety linked via an acetamide bridge.
  • A thiazole ring substituted at the 4-position with a furan-2-yl group.

The pyrazole and thiazole-furan motifs are known to influence molecular recognition, solubility, and metabolic stability .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-9-6-10(2)18(17-9)7-13(19)16-14-15-11(8-21-14)12-4-3-5-20-12/h3-6,8H,7H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWBADLNPOPWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=NC(=CS2)C3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrazolyl and thiazolyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various bases.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide can be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyrazolyl and thiazolyl groups can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights critical structural and functional distinctions between the target compound and related derivatives:

Compound Name & CAS (if available) Molecular Formula Molecular Weight Key Structural Features Biological Activity/Application Reference
Target Compound C15H16N4O2S 316.38 3,5-dimethylpyrazole, furan-thiazole, acetamide linker Not explicitly reported N/A
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)-pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 23) C21H25N7O2 407.47 Pyrimidine core, methylpiperazine substituent A2A antagonist; antiparkinsonian activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide (CAS 1172465-30-3) C17H19ClN4OS 362.90 Benzo[d]thiazole, chloro substituent, ethyl linker Not explicitly reported
N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide (CAS 1207026-03-6) C16H12N6O3S2 408.43 Dual thiazole-furan units, pyrazine-carboxamide Antimicrobial potential (inferred)

Functional and Pharmacological Insights

Bioactivity: Compound 23 () demonstrates A2A receptor antagonism, validated in Parkinson’s disease models. Its pyrimidine core and methylpiperazine group enhance binding affinity and selectivity compared to the target compound’s thiazole-furan system .

Synthetic Pathways :

  • The target compound’s synthesis may parallel methods for 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid derivatives (), involving coupling reactions between pyrazole-acetic acid and heterocyclic amines .

Hydrogen-Bonding and Crystallography :

  • The pyrazole-thiazole framework may engage in hydrogen-bonding networks similar to those analyzed by Bernstein et al. (), influencing crystal packing and stability .

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a novel pyrazole derivative that has been synthesized and studied for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4O2SC_{14}H_{14}N_{4}O_{2S}, with a molecular weight of 302.36 g/mol. The structure includes a pyrazole ring, a thiazole moiety, and a furan substituent, which are believed to contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effective inhibition against various bacterial strains. In vitro tests indicated that related pyrazole compounds displayed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against pathogenic bacteria, including Staphylococcus aureus and E. coli . The potential of this compound in this regard remains to be thoroughly investigated.

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. A study involving similar pyrazole compounds reported significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . The anti-inflammatory mechanism is likely linked to the suppression of pro-inflammatory cytokines, making these compounds promising candidates for treating inflammatory diseases.

Anticancer Potential

The anticancer activity of pyrazole derivatives has gained attention in recent years. Several studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures demonstrated IC50 values ranging from 3.79 µM to 49.85 µM against different cancer cell lines such as MCF7 and A549 . The specific anticancer activity of this compound has not been explicitly documented but is anticipated based on the biological activity of related compounds.

Research Findings Summary Table

Biological ActivityRelated CompoundsObserved EffectsReference
AntimicrobialPyrazole derivativesMIC: 0.22 - 0.25 µg/mL
Anti-inflammatorySimilar pyrazolesInhibition of TNF-α and IL-6
AnticancerVarious derivativesIC50: 3.79 - 49.85 µM

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